叔丁基(1-氨基-1-苯基丙烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

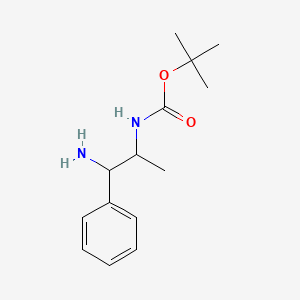

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate is a chemical compound with the molecular formula C14H22N2O2 . It is also known by other names such as 2-Methyl-2-propanyl (1-amino-3-phenyl-2-propanyl)carbamate .

Molecular Structure Analysis

The molecular structure of Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate consists of a carbamate group attached to a tert-butyl group and a phenylpropan-2-yl group . The average mass of the molecule is 250.337 Da and the monoisotopic mass is 250.168121 Da .Physical And Chemical Properties Analysis

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .科学研究应用

头孢托沙 合成

“叔丁基(1-氨基-1-苯基丙烷-2-基)氨基甲酸酯”是头孢托沙合成中的重要中间体,头孢托沙是一种新型的静脉注射第五代头孢菌素类抗生素,是通过对FK518的结构修饰得到的 . 头孢托沙具有良好的耐受性、广谱抗菌活性,对革兰氏阳性菌和革兰氏阴性菌均有很强的活性,在体内和体外试验中对铜绿假单胞菌和多重耐药铜绿假单胞菌有很强的抗菌活性 .

N-Boc保护的苯胺合成

“叔丁基氨基甲酸酯”用于钯催化N-Boc保护的苯胺合成 . 这一过程在有机化学领域至关重要,因为它允许在反应过程中保护氨基,防止不必要的副反应。

四取代吡咯合成

“叔丁基氨基甲酸酯”也用于四取代吡咯的合成,这些吡咯在 C-3 位用酯或酮基进行官能化 . 吡咯是药物化学中重要的结构,因为它们存在于许多具有生物活性的化合物中。

合成[1,2,4]三嗪[5,6-b]吲哚和吲哚[2,3-b]喹喔啉衍生物

在[1,2,4]三嗪[5,6-b]吲哚和吲哚[2,3-b]喹喔啉体系中引入叔丁基会导致一系列结构新颖的8-(叔丁基)-5H-[1,2,4]三嗪[5,6-b]吲哚-3-硫醇和9-(叔丁基)-6H-吲哚[2,3-b]喹喔啉衍生物 . 这些化合物通过叔丁基取代的靛红与苯-1,2-二胺或硫代氨基脲缩合合成 .

增强生物活性

在一些杂环中引入叔丁基,可以显著增强它们的生物活性 . 例如,最近有报道称,在伯氨喹的喹啉体系的C-2位连接一个代谢稳定的叔丁基,导致血液裂殖子杀灭抗疟活性显著提高 .

增加亲脂性

在有机分子中引入叔丁基,会增加它们的亲脂性,这对于穿过异常厚和轻的细胞壁非常重要 . 这种性质在药物设计中至关重要,因为它会影响药物的吸收、分布、代谢和排泄(ADME)特性。

安全和危害

The compound is classified as potentially hazardous. It has been associated with hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

Carbamates are generally known to interact with various enzymes and receptors in the body, including cholinesterase enzymes .

Mode of Action

Carbamates typically work by inhibiting the action of enzymes, leading to an accumulation of neurotransmitters at nerve endings .

Biochemical Pathways

Carbamates are known to affect the cholinergic pathway by inhibiting cholinesterase enzymes, leading to an overstimulation of the nervous system .

Pharmacokinetics

Carbamates are generally well-absorbed in the body and are metabolized by the liver .

Result of Action

The inhibition of cholinesterase enzymes by carbamates can lead to an overstimulation of the nervous system, resulting in various physiological effects .

生化分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

tert-butyl N-(1-amino-1-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12H,15H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWVCBMYWHDLCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334494-07-3 |

Source

|

| Record name | tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)

![1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone](/img/structure/B2365983.png)

![1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B2365987.png)

![1-[(5-Methylthien-2-yl)methyl]piperazine](/img/structure/B2365988.png)

![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)